5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole
CAS No.: 1119450-80-4
Cat. No.: VC2480510
Molecular Formula: C12H13ClN2O3
Molecular Weight: 268.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1119450-80-4 |
|---|---|
| Molecular Formula | C12H13ClN2O3 |
| Molecular Weight | 268.69 g/mol |
| IUPAC Name | 5-(chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole |
| Standard InChI | InChI=1S/C12H13ClN2O3/c1-16-12(17-2)9-5-3-4-8(6-9)11-14-10(7-13)18-15-11/h3-6,12H,7H2,1-2H3 |
| Standard InChI Key | OABQKRQGDXVTTC-UHFFFAOYSA-N |
| SMILES | COC(C1=CC=CC(=C1)C2=NOC(=N2)CCl)OC |
| Canonical SMILES | COC(C1=CC=CC(=C1)C2=NOC(=N2)CCl)OC |
Introduction
Synthesis of Related 1,2,4-Oxadiazoles
The synthesis of 1,2,4-oxadiazoles typically involves the reaction of amidoximes with various reagents. For example, amidoximes can react with chloroacetyl chloride to produce 5-(chloromethyl)-1,2,4-oxadiazoles . Another method involves the reaction of amidoximes with dichloroacetic acid derivatives to yield 5-dichloromethyl-1,2,4-oxadiazoles .
Synthesis of 3-Aryl-5-(dialkoxymethyl)-1,2,4-oxadiazoles
A specific synthesis method for related compounds involves the one-pot reaction of arylnitriles with hydroxylamine under solvent-free conditions to form amidoximes, which are then condensed with esters to produce 3-aryl-5-(dialkoxymethyl)-1,2,4-oxadiazoles . This method highlights the versatility of 1,2,4-oxadiazole synthesis.
Research Findings and Potential Applications
While specific research findings on 5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole are not available, the compound's structure suggests it could be used as an intermediate in organic synthesis or as a potential bioactive molecule. The presence of a chloromethyl group provides a reactive site for further chemical modifications, which could be exploited in drug design or material science applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume